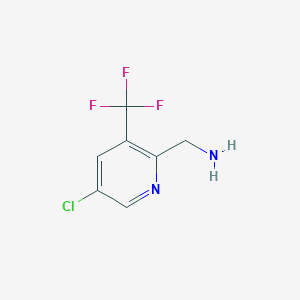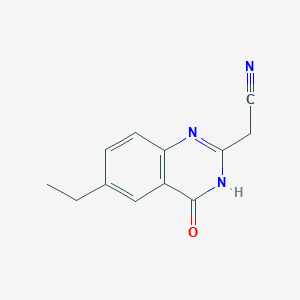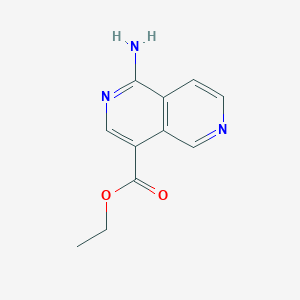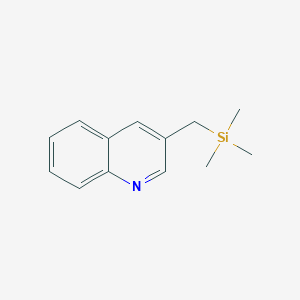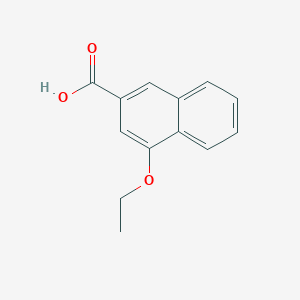
6-Amino-4-methyl-1-propylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-methyl-1-propylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position, a methyl group at the 4th position, and a propyl group at the 1st position of the quinoline ring, along with a ketone functional group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methyl-1-propylquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting with 4-methyl-2-nitroaniline, the compound can be synthesized through the following steps:
Nitration: Nitration of 4-methylacetanilide to obtain 4-methyl-2-nitroacetanilide.
Reduction: Reduction of the nitro group to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: Cyclization of the resulting 4-methyl-2-aminoacetanilide with a suitable reagent like propyl isocyanate to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-methyl-1-propylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride as a reducing agent.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Amino-4-methyl-1-propylquinolin-2-ol.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-methyl-1-propylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-4-methyl-1-propylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminoquinoline: Lacks the methyl and propyl groups, making it less hydrophobic.
4-Methylquinoline: Lacks the amino and propyl groups, affecting its biological activity.
1-Propylquinolin-2(1H)-one: Lacks the amino and methyl groups, altering its chemical reactivity.
Uniqueness
6-Amino-4-methyl-1-propylquinolin-2(1H)-one is unique due to the presence of all three functional groups (amino, methyl, and propyl) on the quinoline ring, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
6-amino-4-methyl-1-propylquinolin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-3-6-15-12-5-4-10(14)8-11(12)9(2)7-13(15)16/h4-5,7-8H,3,6,14H2,1-2H3 |
InChI-Schlüssel |
MUIYSVATTOYHFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C=C(C=C2)N)C(=CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










